An In-depth Technical Guide to 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS 898765-92-9)
An In-depth Technical Guide to 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS 898765-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Dichloro-3,3-dimethylbutyrophenone, with the CAS registry number 898765-92-9, is a halogenated aromatic ketone. Its structure, featuring a dichlorinated phenyl ring attached to a bulky, tert-butyl-like acyl group, suggests potential applications in medicinal chemistry and organic synthesis. The butyrophenone scaffold is a well-established pharmacophore in a variety of centrally acting agents, most notably antipsychotics[1][2][3]. The presence and position of the chlorine atoms on the aromatic ring, along with the dimethylated butyryl chain, are expected to significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, a detailed synthetic protocol, and an analysis of its potential applications and safety considerations.
Physicochemical Properties
While experimental data for 2',3'-dichloro-3,3-dimethylbutyrophenone is not extensively available in the public domain, its fundamental properties can be derived from computational models and comparison with its isomers.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dichlorophenyl)-2,2-dimethylbutan-1-one | PubChem |
| CAS Number | 898765-92-9 | PubChem |
| Molecular Formula | C₁₂H₁₄Cl₂O | PubChem |
| Molecular Weight | 245.14 g/mol | PubChem |
| Boiling Point (Predicted) | 330.6°C at 760 mmHg | Echemi (for isomer)[4] |
| Flash Point (Predicted) | 139.3°C | Echemi (for isomer)[4] |
| Density (Predicted) | 1.162 g/cm³ | Echemi (for isomer)[4] |
| XLogP3 | 4.6 | PubChem |
| Solubility | Poorly soluble in water; soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | General Chemical Principles |
Note: Some physical properties are for the isomer 1-(3,5-dichlorophenyl)-3,3-dimethylbutan-1-one and should be considered as estimates.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 2',3'-dichloro-3,3-dimethylbutyrophenone is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6][7]. The acyl group is directed to the position para to the activating (or least deactivating) group, but due to the presence of two deactivating chloro groups, a mixture of isomers is possible. However, the 4-position is the most likely site of acylation due to steric hindrance from the adjacent chloro group at the 2-position.
Reaction Mechanism
Caption: Friedel-Crafts acylation mechanism for the synthesis of the target compound.
Step-by-Step Methodology
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Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize the evolved HCl gas) is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (200 mL). The suspension is cooled to 0-5 °C in an ice-salt bath.
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Addition of Reactants: A solution of 1,2-dichlorobenzene (1.0 equivalent) and 3,3-dimethylbutyryl chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the dichlorinated phenyl ring. The tert-butyl group will exhibit a sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons. The methylene protons adjacent to the carbonyl group will appear as a singlet around δ 2.9-3.1 ppm, integrating to two protons.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the range of δ 195-205 ppm. The aromatic carbons will appear as multiple signals between δ 125-140 ppm. The quaternary carbon of the tert-butyl group will be observed around δ 40-45 ppm, and the methyl carbons of the tert-butyl group will produce a single peak around δ 25-30 ppm. The methylene carbon will resonate at approximately δ 35-40 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule will be observed around 3100-3000 cm⁻¹ and 2970-2850 cm⁻¹, respectively. The C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 244. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1. Common fragmentation patterns would involve cleavage of the acyl group.
Potential Applications
The butyrophenone chemical class is a cornerstone in the development of pharmaceuticals, particularly for central nervous system disorders[1].
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Antipsychotic Agents: Many butyrophenone derivatives, such as haloperidol, are potent dopamine D₂ receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders. The specific substitution pattern on the aromatic ring and the nature of the side chain in 2',3'-dichloro-3,3-dimethylbutyrophenone could modulate its affinity and selectivity for various dopamine and serotonin receptor subtypes, making it a candidate for further investigation as a novel antipsychotic agent.
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Synthetic Intermediate: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The ketone functionality can be readily modified through reactions such as reduction, oxidation, or condensation to introduce further chemical diversity.
Safety and Handling
Specific toxicology data for 2',3'-dichloro-3,3-dimethylbutyrophenone is not available. However, based on the data for related chlorinated aromatic ketones and general laboratory safety principles, the following precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes[8][9].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Toxicity (General): Dichlorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract[8]. Chronic exposure to some chlorinated aromatic compounds has been associated with more severe health effects. Therefore, exposure should be minimized.
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